N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-(2,3-dimethylphenyl)benzenesulfonamide
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Overview
Description
N-[3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-4-CHLORO-N-(2,3-DIMETHYLPHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a carbazole moiety, a hydroxypropyl group, a chlorinated benzene ring, and a sulfonamide group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-4-CHLORO-N-(2,3-DIMETHYLPHENYL)BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the carbazole derivative, followed by the introduction of the hydroxypropyl group through a nucleophilic substitution reaction. The chlorinated benzene ring is then incorporated via electrophilic aromatic substitution, and finally, the sulfonamide group is introduced through a sulfonation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used to purify the final product. Additionally, the use of catalysts and controlled reaction environments can significantly improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-4-CHLORO-N-(2,3-DIMETHYLPHENYL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield ketones, while substitution of the chlorine atom can result in various substituted benzene derivatives.
Scientific Research Applications
N-[3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-4-CHLORO-N-(2,3-DIMETHYLPHENYL)BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a drug candidate.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of N-[3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-4-CHLORO-N-(2,3-DIMETHYLPHENYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The carbazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonamide group can also interact with biological molecules, leading to changes in cellular processes. These interactions can result in antimicrobial or anticancer effects, depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(N-carbazolyl)benzene (mCP): Known for its use in OLEDs and as a host material for blue phosphorescent light-emitting diodes.
3,3’-Di(9H-carbazol-9-yl)-1,1’-biphenyl (mCBP): Used in OLED and TADF-OLED devices as a host material for various fluorescent and phosphorescent emitters.
1,3,5-Tri(9-carbazolyl)benzene (tCP): An excellent hole-transporting layer material, mainly used as a phosphorescent host material for light-emitting diodes.
Uniqueness
N-[3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-4-CHLORO-N-(2,3-DIMETHYLPHENYL)BENZENE-1-SULFONAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxypropyl group and the sulfonamide moiety differentiates it from other carbazole derivatives, providing additional versatility in its applications.
Properties
Molecular Formula |
C29H27ClN2O3S |
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Molecular Weight |
519.1 g/mol |
IUPAC Name |
N-(3-carbazol-9-yl-2-hydroxypropyl)-4-chloro-N-(2,3-dimethylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C29H27ClN2O3S/c1-20-8-7-13-27(21(20)2)32(36(34,35)24-16-14-22(30)15-17-24)19-23(33)18-31-28-11-5-3-9-25(28)26-10-4-6-12-29(26)31/h3-17,23,33H,18-19H2,1-2H3 |
InChI Key |
IEHSAEJPJXVMEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)S(=O)(=O)C5=CC=C(C=C5)Cl)C |
Origin of Product |
United States |
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